Ethyl 2-(2-(cyclobutanecarboxamido)thiazol-4-yl)acetate
Description
Ethyl 2-(2-(cyclobutanecarboxamido)thiazol-4-yl)acetate is a thiazole-based compound featuring a cyclobutanecarboxamido substituent at the 2-position of the thiazole ring and an ethyl acetate group at the 4-position. This structure combines a rigid cyclobutane ring with a thiazole core, which is often associated with bioactivity in medicinal chemistry, including anticancer and antimicrobial properties .
Properties
Molecular Formula |
C12H16N2O3S |
|---|---|
Molecular Weight |
268.33 g/mol |
IUPAC Name |
ethyl 2-[2-(cyclobutanecarbonylamino)-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C12H16N2O3S/c1-2-17-10(15)6-9-7-18-12(13-9)14-11(16)8-4-3-5-8/h7-8H,2-6H2,1H3,(H,13,14,16) |
InChI Key |
ZOXDLBDNMSBAGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(cyclobutanecarboxamido)thiazol-4-yl)acetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Cyclobutanecarboxamido Group: The cyclobutanecarboxamido group can be introduced through an amide coupling reaction between cyclobutanecarboxylic acid and the thiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(cyclobutanecarboxamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiazole derivatives.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
Pharmaceutical Development
Ethyl 2-(2-(cyclobutanecarboxamido)thiazol-4-yl)acetate exhibits promising biological activity that makes it a candidate for pharmaceutical development. The compound's structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Anticancer Activity
Research indicates that compounds similar to this compound can inhibit tubulin polymerization, a crucial process in cancer cell division. For instance, modifications of related thiazole compounds have shown significant inhibitory effects on cancer cell lines, suggesting that this compound may also possess similar properties .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Studies on thiazole derivatives have demonstrated their efficacy against various bacterial strains, indicating that this compound could be explored for its antibacterial properties .
Synthetic Pathways
The synthesis of this compound involves several chemical reactions that allow for the incorporation of various functional groups. Common synthetic routes include:
- Amide Formation : The reaction between cyclobutanecarboxylic acid derivatives and thiazole-containing amines.
- Esterification : The formation of the ethyl ester group through reactions with alcohols under acidic conditions .
Case Studies and Research Findings
Several studies have investigated the biological activities of thiazole derivatives, providing insights into the potential applications of this compound:
In Vitro Studies
In vitro evaluations have shown that thiazole derivatives can effectively inhibit the growth of cancer cell lines and exhibit antibacterial properties. For example, one study reported an IC50 value indicating strong inhibition against specific cancer types .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins involved in disease mechanisms. These studies suggest that the compound could effectively bind to active sites within these proteins, further supporting its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of ethyl 2-(2-(cyclobutanecarboxamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl 2-(2-(cyclobutanecarboxamido)thiazol-4-yl)acetate with structurally related thiazole derivatives, focusing on substituents, molecular properties, and reported activities.
*Calculated based on standard atomic weights.
Key Observations:
Structural Flexibility vs. Rigidity :
- The cyclobutanecarboxamido group in the target compound introduces conformational rigidity compared to flexible substituents like the 4-methoxyphenyl group in or the piperazine-linked systems in . This rigidity may influence binding to biological targets (e.g., enzymes or receptors) by reducing entropy penalties during interactions.
Bioactivity Trends: Thiophene-containing analogs (e.g., ) exhibit predicted antifungal/antiviral activity, while chlorophenyl-ureido derivatives () show cytotoxicity in cancer models. The target compound’s cyclobutane moiety, though understudied, may mimic steric effects seen in combretastatin analogs (), which are known for tubulin inhibition.
Solubility and Lipophilicity :
- The ethyl acetate group in all analogs enhances solubility in organic solvents, but substituents like piperazine () or sulfonamides () improve aqueous solubility. The cyclobutanecarboxamido group may balance lipophilicity, critical for membrane permeability.
Synthetic Accessibility :
- The target compound can be synthesized via methods similar to those for related thiazoles, such as condensation of hydrazinecarbothioamides with ethyl 4-chloroacetoacetate (). Cyclobutanecarboxamido incorporation likely follows carbodiimide-mediated coupling (as in ).
Research Findings and Implications
- Anticancer Potential: Thiazole derivatives with aryl or carboxamido groups (e.g., ) show cytotoxicity in nanomolar ranges. The cyclobutane group in the target compound could enhance tubulin-binding activity, akin to combretastatin analogs ().
- Antiviral Activity : Benzisothiazolone-thiazole hybrids () inhibit HIV-1 with EC₅₀ values ~1–3 µM. The target compound’s cyclobutanecarboxamido group may similarly engage viral proteases or reverse transcriptases.
- Limitations : Lack of direct data on the target compound necessitates further experimental validation, particularly regarding metabolic stability and toxicity.
Biological Activity
Ethyl 2-(2-(cyclobutanecarboxamido)thiazol-4-yl)acetate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₃N₃O₂S
- Molecular Weight : 213.28 g/mol
- IUPAC Name : this compound
The compound features a thiazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.
This compound exhibits its biological activity primarily through the inhibition of specific kinases involved in cellular signaling pathways. Notably, it has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in various cellular processes, including metabolism and cell differentiation.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
-
Anticancer Activity :
- In vitro studies have demonstrated that derivatives of thiazole compounds exhibit significant cytotoxicity against various cancer cell lines. This compound has shown promising results in inhibiting the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
-
Anti-inflammatory Effects :
- The compound has been reported to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in microglial cells, indicating its potential as an anti-inflammatory agent.
-
Neuroprotective Properties :
- Research indicates that thiazole derivatives may protect neuronal cells from oxidative stress and neurodegeneration, making them candidates for further investigation in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces IL-6 and TNF-α levels | |
| Neuroprotective | Protects against oxidative stress |
Table 2: Cytotoxicity Data
| Cell Line | IC₅₀ (µM) | Notes |
|---|---|---|
| HT-22 (neuronal) | 15 | Significant reduction in viability |
| BV-2 (microglial) | 20 | Moderate cytotoxic effects observed |
Case Studies
-
Study on GSK-3β Inhibition :
A study investigated the inhibitory effects of various thiazole derivatives on GSK-3β. This compound showed an IC₅₀ value of approximately 12 µM, indicating strong inhibitory activity compared to other tested compounds . -
Anti-inflammatory Activity Assessment :
In a model assessing the anti-inflammatory effects in BV-2 microglial cells, the compound significantly reduced nitric oxide production at concentrations as low as 1 µM, showcasing its potential therapeutic benefits for neuroinflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
